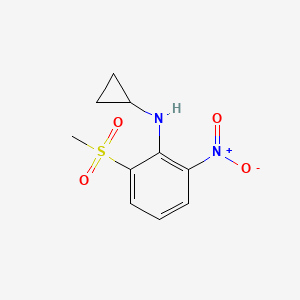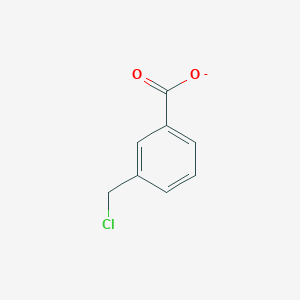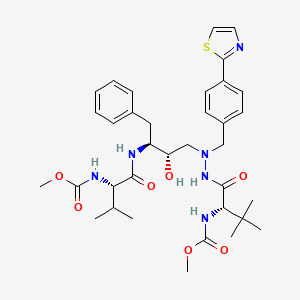
N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine is an organic compound with a complex structure that includes a cyclopropyl group, a methylsulfonyl group, and a nitroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine typically involves multiple steps. One common method is the nitration of N-cyclopropyl-2-methylsulfonylaniline. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfone derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: N-cyclopropyl-2-methylsulfonyl-6-aminoaniline.
Oxidation: N-cyclopropyl-2-methylsulfonyl-6-nitrobenzenesulfonic acid.
Substitution: Halogenated derivatives such as N-cyclopropyl-2-methylsulfonyl-6-chloronitroaniline.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl and methylsulfonyl groups may also contribute to the compound’s overall reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-2-nitroaniline
- N-cyclohexyl-2-nitroaniline
- N,4-dimethyl-2-nitroaniline
Uniqueness
N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine is unique due to the presence of both the cyclopropyl and methylsulfonyl groups, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H12N2O4S |
|---|---|
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
N-cyclopropyl-2-methylsulfonyl-6-nitroaniline |
InChI |
InChI=1S/C10H12N2O4S/c1-17(15,16)9-4-2-3-8(12(13)14)10(9)11-7-5-6-7/h2-4,7,11H,5-6H2,1H3 |
Clave InChI |
RUOVARLJVIGFRS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1NC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]pyridine N-oxide](/img/structure/B8533285.png)


![1-[6-(2-Fluoroethoxy)pyrid-3-yl]ethanone](/img/structure/B8533305.png)
![2-[4-(Benzyloxy)phenyl]acrylic acid methyl ester](/img/structure/B8533311.png)


![7-Phenyl-3-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8533332.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-phenyl-1-(phenylsulfonyl)-](/img/structure/B8533336.png)





